2-[2-(4-Methoxyphenyl)ethyl]-6,7-dimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
2-[2-(4-METHOXYPHENYL)ETHYL]-6,7-DIMETHYL-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of chromeno-pyrrole derivatives This compound is characterized by its unique structure, which includes a chromeno-pyrrole core fused with various functional groups
Properties
Molecular Formula |
C28H25NO4 |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
2-[2-(4-methoxyphenyl)ethyl]-6,7-dimethyl-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C28H25NO4/c1-17-15-22-23(16-18(17)2)33-27-24(26(22)30)25(20-7-5-4-6-8-20)29(28(27)31)14-13-19-9-11-21(32-3)12-10-19/h4-12,15-16,25H,13-14H2,1-3H3 |
InChI Key |
FKWXZHXWPHYBQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CCC4=CC=C(C=C4)OC)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-METHOXYPHENYL)ETHYL]-6,7-DIMETHYL-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multicomponent reactions. One common method includes the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid . The reaction proceeds in two steps: initial interaction of starting materials in acetonitrile (MeCN) followed by the formation of the furylacetic acid moiety in acidic media .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the multicomponent reaction approach provides a scalable and efficient route for its synthesis. The use of readily available starting materials and mild reaction conditions makes this method suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-METHOXYPHENYL)ETHYL]-6,7-DIMETHYL-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of aromatic rings and functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits significant biological activities, including:
- Antioxidant Properties : Studies have shown that it can scavenge free radicals effectively.
- Anticancer Activity : Preliminary investigations suggest potential cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Effects : The compound has been evaluated for its ability to inhibit inflammatory pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antioxidant | Effective free radical scavenger |
| Anticancer | Cytotoxic effects on cancer cell lines |
| Anti-inflammatory | Inhibition of inflammatory pathways |
Pharmacological Insights
The unique properties of 2-[2-(4-Methoxyphenyl)ethyl]-6,7-dimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione make it suitable for various pharmacological applications:
- Targeting Enzymes : Interaction studies have focused on the binding affinity of this compound with specific enzymes involved in disease processes.
- Molecular Docking Studies : Computational studies have been conducted to predict the binding interactions with biological targets, providing insights into its mechanism of action.
Case Studies and Research Findings
Several case studies have highlighted the therapeutic potential of this compound:
- A study published in RSC Advances demonstrated the synthesis and evaluation of chromeno-pyrrole derivatives for their anticancer properties. The results indicated that modifications in the substituents significantly affected their biological activity .
- Another investigation into the anti-inflammatory effects revealed that compounds similar to 2-[2-(4-Methoxyphenyl)ethyl]-6,7-dimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione could inhibit COX and LOX enzymes effectively .
Mechanism of Action
The mechanism of action of 2-[2-(4-METHOXYPHENYL)ETHYL]-6,7-DIMETHYL-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating enzyme activity and receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-2-carboxylate share structural similarities and biological activities.
Chromone Derivatives: Compounds such as 2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl acetic acid.
Uniqueness
2-[2-(4-METHOXYPHENYL)ETHYL]-6,7-DIMETHYL-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE stands out due to its fused chromeno-pyrrole structure, which imparts unique chemical and biological properties
Biological Activity
The compound 2-[2-(4-Methoxyphenyl)ethyl]-6,7-dimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione belongs to the chromeno-pyrrole family and has garnered interest due to its complex structure and potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 411.4 g/mol. The presence of methoxy and methyl groups enhances its reactivity and biological potential.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 411.4 g/mol |
| LogP | 5.4093 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 7 |
| Polar Surface Area | 61.872 |
Synthesis
The synthesis of 2-[2-(4-Methoxyphenyl)ethyl]-6,7-dimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multicomponent reactions. One effective method includes the reaction of appropriate aldehydes with donor groups under controlled conditions to optimize yield and purity.
Biological Activity
Research indicates that this compound exhibits significant biological activities:
- Antioxidant Activity : Preliminary studies suggest that it may act as an antioxidant, similar to other chromeno-pyrrole derivatives. Antioxidants are crucial in mitigating oxidative stress in biological systems.
- Anti-inflammatory Properties : The compound has shown potential in inhibiting LPS-induced nitric oxide production in RAW 264.7 macrophages, suggesting anti-inflammatory effects without cytotoxicity at certain concentrations .
- Glucokinase Activation : Similar compounds have been reported as glucokinase activators, indicating potential applications in metabolic disorders such as diabetes .
Table 2: Biological Activities
| Activity Type | Observations |
|---|---|
| Antioxidant | Significant activity observed |
| Anti-inflammatory | Inhibition of NO production in macrophages |
| Glucokinase Activation | Potential for metabolic regulation |
Case Studies
- Antioxidant Evaluation : A study demonstrated that derivatives of chromeno-pyrroles exhibited notable antioxidant activity through various assays, confirming their potential therapeutic applications .
- Anti-inflammatory Mechanism : In vitro studies showed that the compound effectively reduced inflammatory markers in macrophage cell lines without inducing cytotoxicity .
- Metabolic Impact : Research into similar chromeno-pyrrole compounds highlighted their role as glucokinase activators, which could be beneficial in managing blood sugar levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
